molecular formula C17H33NO B154356 Hexadecyl isocyanate CAS No. 1943-84-6

Hexadecyl isocyanate

Cat. No.: B154356
CAS No.: 1943-84-6
M. Wt: 267.4 g/mol
InChI Key: GFLXBRUGMACJLQ-UHFFFAOYSA-N
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Description

C₁₇H₃₃NO . It is a member of the isocyanate family, characterized by the presence of the isocyanate group (-NCO). This compound is a clear yellow liquid at room temperature and is primarily used in the synthesis of various polymers and other chemical intermediates .

Scientific Research Applications

Hexadecyl isocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various polymers and chemical intermediates.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.

Safety and Hazards

Hexadecyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl isocyanate can be synthesized through several methods, including the phosgene and non-phosgene routes. The phosgene method involves the reaction of hexadecylamine with phosgene, producing this compound and hydrogen chloride as by-products. This method requires careful handling due to the toxicity of phosgene .

The non-phosgene method involves the reaction of hexadecylamine with carbon monoxide and a suitable catalyst, such as zinc, to form this compound. This method is considered safer and more environmentally friendly .

Industrial Production Methods: In industrial settings, this compound is typically produced using the phosgene method due to its high yield and efficiency. advancements in catalyst development for the non-phosgene method are making it a more viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Hexadecyl isocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Hexadecyl isocyanate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its long alkyl chain, which imparts hydrophobic properties to the resulting polymers and chemical intermediates. This makes it particularly useful in applications where water resistance and low surface energy are desired .

Properties

IUPAC Name

1-isocyanatohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLXBRUGMACJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062081
Record name Hexadecane, 1-isocyanato-
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Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1943-84-6
Record name Hexadecyl isocyanate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecane, 1-isocyanato-
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Record name Hexadecane, 1-isocyanato-
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Record name Hexadecane, 1-isocyanato-
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Record name Hexadecyl isocyanate
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Synthesis routes and methods

Procedure details

(5.1) To a stirring solution of 5-amino-3-methyl-thiophene-2,4-dicarboxylic acid 2-octyl ester 4-tert-butyl ester (348 mg, 0.94 mmol) and DBU (0.35 mL, 360 mg, 2.4 mmol) in CH2Cl2 (10 mL) was added octyl isocyanate (0.166 mL, 146 mg, 0.94 mmol). The reaction was stirred RT for 16 h, and then solvent was removed under reduced pressure. The product was purified by column chromatography (5:1; hexanes:EtOAc) to give 431 mg of a solid (87%): Mp 92.0-94.0° C.; 1H NMR (CDCl3) δ 12.30 (s, 1H), 8.64 (s, 1H), 5.30 (t, 1H, J=6.0 Hz), 4.25 (t, 2H, J=6.4 Hz), 3.29 (q, 2H, J=6.0 Hz), 2.74 (s, 3H), 1.90-1.50 (m, 4H), 1.61 (s, 9H), 1.28 (bs, 20H), 0.88 (m, 6H). MS (EI): 525.1 (m+). 3-Methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.2) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with octyl isocyanate (3.83 mL, 3.37 g, 21.7 mmol) afforded 3.42 g of a solid (38%) after column chromatography (9:1; hexanes:EtOAc): Mp 119.0-120.0° C.; 1H NMR (CDCl3) δ 11.03 (s, 1H), 7.50-7.20 (m, 5H), 5.27 (s, 2H), 5.03 (vt, 1H), 3.29 (q, 2H, J=6.6 Hz), 2.71 (s, 3H), 1.63-1.40 (m, 2H), 1.57 (s, 9H), 1.26 (bs, 10H), 0.87 (t, 3H, J=6.6 Hz). MS (EI): 502.8 (m+). 3-Methyl-5-(3-tetradecyl-ureido)-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.3) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with tetradecyl isocyanate (0.33 mL, 287 mg, 1.2 mmol) afforded 253 mg of a solid (36%) after column chromatography (9:1; hexanes:EtOAc): Mp 104.5-106.0° C.; 1H NMR (CDCl3) δ 11.04 (s, 1H), 7.50-7.20 (m, 5H), 5.27 (s, 2H), 5.14 (t, 1H, J=6.2 Hz), 3.29 (q, 2H, J=6.2 Hz), 2.71 (s, 3H), 1.65-1.40 (m, 2H), 1.57 (s, 9H), 1.25 (bs, 22H), 0.88 (t, 3H, J=6.0 Hz). MS (EI): 587.1 (m+). 5-(3-Hexadecyl-ureido)-3-methyl-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.4) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with hexadecyl isocyanate (0.37 mL, 321 mg, 1.2 mmol) afforded 218 mg of a solid (30%) after column chromatography (9:1; hexanes:EtOAc): Mp 104.0-105.0° C.; 1H NMR (CDCl3) δ 11.04 (s, 1H), 7.50-7.20 (m, 5H), 5.27 (s, 2H), 5.14 (t, 1H, J=6.2 Hz), 3.29 (q, 2H, J=6.2 Hz), 2.71 (s, 3H), 1.65-1.40 (m, 2H), 1.57 (s, 9H), 1.25 (bs, 26H), 0.88 (t, 3H, J=6.0 Hz). MS (EI): 615.1 (m+). 5-(3-Dodecyl-ureido)-3-methyl-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.5) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with decyl isocyanate (0.29 mL, 254 mg, 1.2 mmol) afforded 265 mg of a solid (40%) after column chromatography (9:1; hexanes:EtOAc): Mp 106.8-108.0° C.). 1H NMR (CDCl3) δ 11.04 (s, 1H), 7.45-7.26 (m, 5H), 5.27 (s, 2H), 5.24 (t, 1H, J=5.6 Hz), 3.28 (q, 2H, J=6.6 Hz), 2.72 (s, 3H), 1.60-1.40 (m, 2H), 1.57 (s, 9H), 1.25 (bs, 18H), 0.88 (t, 3H, J=6.4 Hz). MS (EI): 559.0 (m+).
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
5-(3-Hexadecyl-ureido)-3-methyl-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 5.4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hexadecyl isocyanate
Reactant of Route 2
Reactant of Route 2
Hexadecyl isocyanate
Reactant of Route 3
Reactant of Route 3
Hexadecyl isocyanate
Reactant of Route 4
Reactant of Route 4
Hexadecyl isocyanate
Reactant of Route 5
Reactant of Route 5
Hexadecyl isocyanate
Reactant of Route 6
Reactant of Route 6
Hexadecyl isocyanate
Customer
Q & A

Q1: What is the significance of the m/z 99 peak in the mass spectra of long-chain isocyanates like Hexadecyl isocyanate?

A1: The electron impact mass spectra of various long-chain isocyanates, including this compound, consistently reveal a base peak at m/z 99. [] This peak signifies the formation of a highly stable six-membered ring structure during fragmentation. This ring structure effectively delocalizes the positive charge, leading to its increased stability. Quantum mechanical calculations further support this observation, indicating that the six-membered ring structure possesses the lowest energy state. []

Q2: How can fluorescent probes be used to study the behavior of this compound in aqueous solutions?

A2: While the provided research focuses on a this compound-modified poly(ethylene oxide), it offers valuable insights applicable to understanding the behavior of this compound itself. The study demonstrates the use of fluorescent probes like pyrene and 1-ethylpyrene to investigate the association behavior of hydrophobic molecules in aqueous solutions. [] By attaching this compound to a hydrophilic polymer, the researchers created a system where the hydrophobic this compound groups aggregate in water. The fluorescent probes then get incorporated into these aggregates, and by analyzing their fluorescence properties, researchers can deduce information about the size and characteristics of the aggregates formed by this compound. []

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